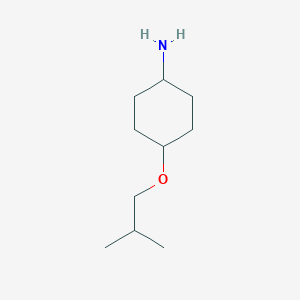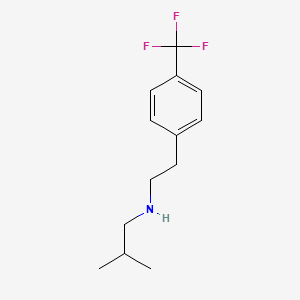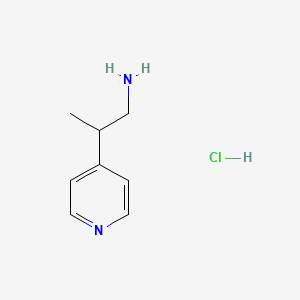![molecular formula C14H21F2N5 B11731847 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731847.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル][(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、それぞれ異なるアルキル基で置換された2つのピラゾール環の存在を特徴としています。この化合物のユニークな構造は、医薬品化学や材料科学など、科学研究のさまざまな分野で注目されています。
2. 製法
合成経路と反応条件: [[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル][(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンの合成は、通常、以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで合成されます。
置換反応: 次に、ピラゾール環は、求核置換反応によって2,2-ジフルオロエチル基と3-メチル-1-プロピル基で置換されます。
カップリング反応: 置換されたピラゾール環は、カルボジイミドなどの適切なカップリング剤を使用して結合され、最終的な化合物が生成されます。
工業生産方法: この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。連続フローリアクターと自動合成プラットフォームの使用は、生産プロセスの効率と収率を向上させることができます。
反応の種類:
酸化: この化合物は、特にアルキル置換基で酸化反応を受け、対応するアルコールまたはケトンを生成します。
還元: 還元反応により、ジフルオロエチル基をエチル基に変換できます。
置換: この化合物は、求核置換反応に関与し、ジフルオロエチル基を他の求核剤で置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: アルコールまたはケトンの生成。
還元: エチル置換ピラゾール誘導体の生成。
置換: 使用される求核剤に応じて、さまざまな置換されたピラゾール誘導体の生成。
4. 科学研究での応用
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用されます。そのユニークな構造は、新しい化学反応とメカニズムの探求を可能にします。
生物学: 生物学的研究では、この化合物は、創薬におけるファーマコフォアとしての可能性について研究されています。さまざまな生物学的標的と相互作用する能力により、新しい治療薬の開発のための候補となります。
医学: この化合物は、抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。そのユニークな構造により、特定の生物学的経路を選択的に標的とすることができます。
産業: 産業分野では、この化合物は、熱安定性や導電率の向上など、特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then substituted with 2,2-difluoroethyl and 3-methyl-1-propyl groups through nucleophilic substitution reactions.
Coupling Reaction: The substituted pyrazole rings are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the difluoroethyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for selective targeting of specific biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
[[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル][(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、炎症経路に関与する特定の酵素の活性を阻害して、炎症を抑制する可能性があります。正確な分子標的と経路は、特定の用途と使用コンテキストによって異なります。
類似化合物:
マロン酸ジエチル: バルビツール酸やその他の化合物の合成に使用されるマロン酸のジエチルエステル.
グリコピロレート関連化合物C: 医薬品品質試験の基準物質として使用される化合物.
独自性: [[1-(2,2-ジフルオロエチル)-1H-ピラゾール-4-イル]メチル][(3-メチル-1-プロピル-1H-ピラゾール-4-イル)メチル]アミンの独自性は、異なるアルキル置換基を持つ2つのピラゾール構造にあります。この構造は、化学修飾とさまざまな生物学的標的との相互作用のための汎用性の高いプラットフォームを提供し、科学研究や産業応用における貴重な化合物となっています。
類似化合物との比較
Diethyl malonate: A diethyl ester of malonic acid used in the synthesis of barbiturates and other compounds.
Glycopyrrolate Related Compound C: A compound used as a reference standard in pharmaceutical quality tests.
Uniqueness: The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole structure with distinct alkyl substitutions. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C14H21F2N5 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-3-4-20-9-13(11(2)19-20)7-17-5-12-6-18-21(8-12)10-14(15)16/h6,8-9,14,17H,3-5,7,10H2,1-2H3 |
InChIキー |
WCGXAWDYKYJMCE-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731767.png)
![(3S)-3-amino-3-[4,5-dichloro-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731773.png)
![[2-(dimethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731787.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731794.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11731816.png)

![4-({[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11731825.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11731837.png)



![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
